molecular formula C12H18ClNO2 B13686391 (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride

(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride

Cat. No.: B13686391
M. Wt: 243.73 g/mol
InChI Key: ZMTLLBSMRSGNSQ-UHFFFAOYSA-N
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Description

(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 24372982 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a benzyl group and a methanol moiety

Preparation Methods

The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-hydroxymorpholine and benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

    Industrial Production: On an industrial scale, the production process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized derivatives.

Scientific Research Applications

(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: In industrial settings, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and context, but may include signaling pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as (S)-3-hydroxymorpholine, benzyl alcohol, and morpholine derivatives share structural similarities.

    Uniqueness: The presence of both the benzyl group and the methanol moiety in this compound distinguishes it from other related compounds, providing it with unique chemical and biological properties.

Properties

IUPAC Name

(4-benzylmorpholin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTLLBSMRSGNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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